Ethyl octanoate-d15
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Overview
Description
Ethyl octanoate-d15 is a deuterium-labeled analog of ethyl octanoate. It is a stable isotope-labeled compound where fifteen hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl octanoate-d15 can be synthesized through the esterification of octanoic acid with ethanol-d6 (deuterated ethanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of octanoic acid and ethanol-d6 into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Octanoic acid derivatives.
Reduction: Octanol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl octanoate-d15 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It helps in studying metabolic pathways and enzyme activities.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development of stable isotope-labeled standards for analytical testing.
Mechanism of Action
The mechanism of action of ethyl octanoate-d15 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking of the compound through various biochemical processes. This helps in elucidating the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
- Ethyl octanoate
- Ethyl hexanoate
- Ethyl decanoate
Comparison: Ethyl octanoate-d15 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. Unlike its non-labeled counterparts, this compound offers enhanced stability and reduced interference in mass spectrometric analysis, making it a valuable tool in scientific research .
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZUSRORWSJGET-MVIIYOROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.